molecular formula C24H40N2S2 B022506 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- CAS No. 105254-85-1

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-

Cat. No. B022506
M. Wt: 420.7 g/mol
InChI Key: RDGUHQJBFKFPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as material science, environmental engineering, and biomedical research. BET is a sulfur-containing compound that belongs to the family of benzothiazoles, which are widely used in the synthesis of organic compounds.

Mechanism Of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is not fully understood, but it is believed to involve the interaction with cellular targets, such as enzymes and receptors. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone acetyltransferase, which are involved in DNA replication and gene expression, respectively. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to bind to certain receptors, such as the androgen receptor and the estrogen receptor, which are involved in hormone signaling.

Biochemical And Physiological Effects

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In bacterial cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to inhibit the growth and biofilm formation of certain strains of bacteria, such as Staphylococcus aureus. In inflammatory cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response.

Advantages And Limitations For Lab Experiments

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various analytical techniques, such as NMR and mass spectrometry. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is also commercially available, which makes it easy to obtain for research purposes. However, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-. One direction is to investigate the structure-activity relationship of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- and its analogs, which can help to identify more potent and selective compounds for specific applications. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- in vivo, which can provide insights into its therapeutic potential and safety profile. Additionally, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- can be used as a starting material for the synthesis of novel compounds with diverse biological activities.

Scientific Research Applications

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been investigated for its potential applications in various fields of research. In material science, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been used as a building block for the synthesis of functionalized polymers and dendrimers. In environmental engineering, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been explored as a chelating agent for heavy metal removal from contaminated water. In biomedical research, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been studied for its anticancer, antimicrobial, and anti-inflammatory activities.

properties

CAS RN

105254-85-1

Product Name

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-

Molecular Formula

C24H40N2S2

Molecular Weight

420.7 g/mol

IUPAC Name

3-[[bis(2-ethylhexyl)amino]methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C24H40N2S2/c1-5-9-13-20(7-3)17-25(18-21(8-4)14-10-6-2)19-26-22-15-11-12-16-23(22)28-24(26)27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3

InChI Key

RDGUHQJBFKFPRI-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 250.8 g (1.5 moles) of 2-mercaptobenzothiazole in 1500 ml of methanol are added 112.8 ml (1.5 moles) of 37% aqueous formaldehyde, followed by the dropwise addition, with stirring, of 362.4 g (1.5 moles) of bis(2-ethylhexyl)amine. The mixture is stirred for 15 hours at 50° C. and then concentrated by evaporation in vacuo, affording as residue 618 g of 3-[bis(2-ethylhexyl)aminomethyl]benzothiazoline-2-thione as a reddish brown oil
Quantity
250.8 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
112.8 mL
Type
reactant
Reaction Step Two
Quantity
362.4 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.